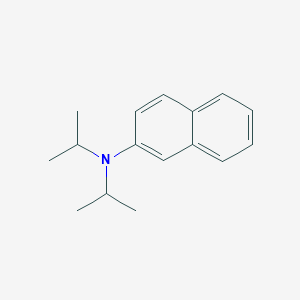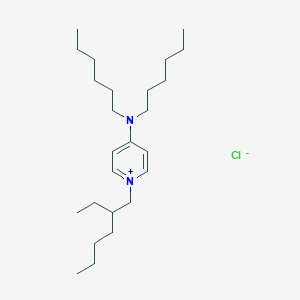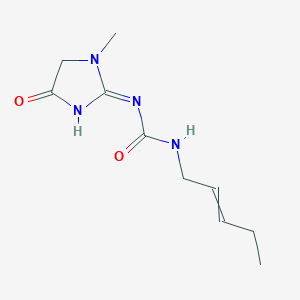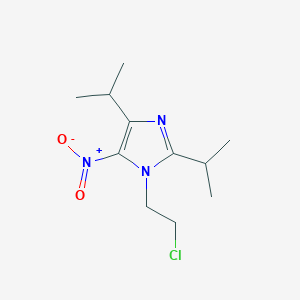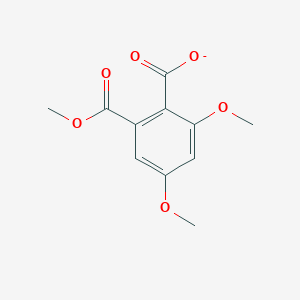![molecular formula C12H12Cl2O3 B14369253 [4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate CAS No. 91396-55-3](/img/structure/B14369253.png)
[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate is a chemical compound with the molecular formula C12H12Cl2O3. It is characterized by the presence of a phenyl ring substituted with a 3-oxobutyl group and a 2,2-dichloroacetate ester. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate typically involves the esterification of 4-(3-oxobutyl)phenol with 2,2-dichloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine
Its structural features may be exploited to develop drugs with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism by which [4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate exerts its effects involves interactions with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved can include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- [4-(3-Oxobutyl)phenyl] acetate
- [4-(3-Oxobutyl)phenyl] propionate
- [4-(3-Oxobutyl)phenyl] butyrate
Uniqueness
Compared to similar compounds, [4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate is unique due to the presence of the dichloroacetate ester group. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
91396-55-3 |
|---|---|
Molecular Formula |
C12H12Cl2O3 |
Molecular Weight |
275.12 g/mol |
IUPAC Name |
[4-(3-oxobutyl)phenyl] 2,2-dichloroacetate |
InChI |
InChI=1S/C12H12Cl2O3/c1-8(15)2-3-9-4-6-10(7-5-9)17-12(16)11(13)14/h4-7,11H,2-3H2,1H3 |
InChI Key |
MIOSPVSIKXOXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide](/img/structure/B14369171.png)
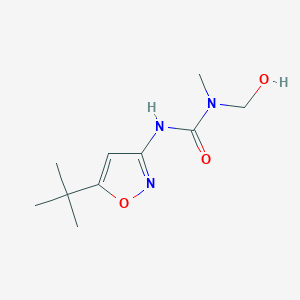
![N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B14369191.png)
![2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]-](/img/structure/B14369192.png)
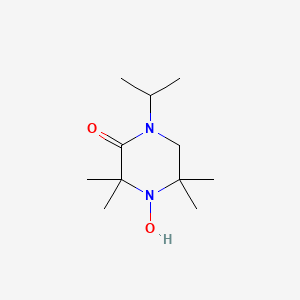
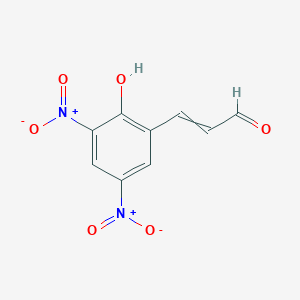
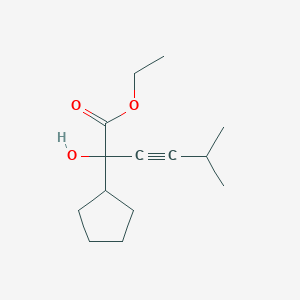
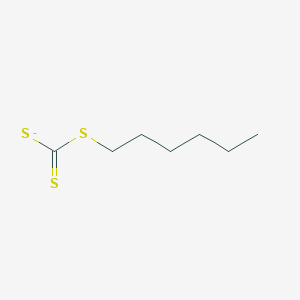
![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)
